7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline
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Overview
Description
7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline: is a heterocyclic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is characterized by its unique structure, which includes a furoquinoline core with methoxy and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with methylamine followed by cyclization can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce different substituents on the furoquinoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Chemistry: In chemistry, 7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds .
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to interact with biological targets and inhibit the growth of various pathogens .
Medicine: In medicinal research, this compound is investigated for its potential therapeutic applications. Its derivatives are explored for their efficacy in treating diseases such as cancer and bacterial infections .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline: This compound shares a similar methoxy and methyl substitution pattern but differs in its core structure.
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Another compound with methoxy groups, used as an intermediate in pharmaceutical synthesis.
Uniqueness: 7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline is unique due to its furoquinoline core, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its biological activity .
Properties
CAS No. |
88484-98-4 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
7,8-dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline |
InChI |
InChI=1S/C16H19NO3/c1-8-15-9(2)20-10(3)16(15)11-6-13(18-4)14(19-5)7-12(11)17-8/h6-7,9-10H,1-5H3 |
InChI Key |
RCVCGJHQASVZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(O1)C)C3=CC(=C(C=C3N=C2C)OC)OC |
Origin of Product |
United States |
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